molecular formula C10H13ClN2O2 B13813122 4-[(dimethylamino)iminomethyl] benzoic aicd HCl

4-[(dimethylamino)iminomethyl] benzoic aicd HCl

Cat. No.: B13813122
M. Wt: 228.67 g/mol
InChI Key: ZWYIWPWUKWGMJC-RVDQCCQOSA-N
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Description

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-12(2)11-7-8-3-5-9(6-4-8)10(13)14;/h3-7H,1-2H3,(H,13,14);1H/b11-7+;

InChI Key

ZWYIWPWUKWGMJC-RVDQCCQOSA-N

Isomeric SMILES

CN(C)/N=C/C1=CC=C(C=C1)C(=O)O.Cl

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Step 1: Guanidine-Forming Reaction

  • Starting Materials: 3-amino-4-methylbenzoic acid or 4-aminobenzoic acid derivatives.
  • Reagents: Cyanamide or mononitrile ammonia as guanidine sources.
  • Conditions: Acidic environment provided by hydrochloric acid; organic solvents such as primary isoamyl alcohol or other alcoholic solvents.
  • Temperature: Typically 50–100 °C.
  • pH: Maintained acidic, approximately 1–5.
  • Reaction Time: 1–24 hours depending on scale and solvent.

Example Procedure:

In a 500 mL flask, 50 g of 3-amino-4-tolyl acid is dissolved in 400 mL of primary isoamyl alcohol. A 50% aqueous solution of cyanamide (36.1 g) is added, and the mixture is heated to 50–65 °C. Hydrochloric acid (36%, 40.2 g) is added dropwise, and the reaction is maintained at 100 °C for 3 hours. Additional hydrochloric acid (6.7 g) is added to maintain pH ~5, and the reaction proceeds for another 5 hours. After reaction completion, solvent is removed under reduced pressure, and the solid intermediate 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride is isolated by precipitation and washing with acetone, yielding about 60.3% with a melting point of 296–298 °C.

Step 2: Condensation and Ring-Closure Reaction

  • Intermediate: 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride.
  • Reagents: 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one or related ketones.
  • Solvents: Alcoholic solvents (methanol, ethanol, primary isoamyl alcohol), ketones (acetone, butanone), esters (ethyl acetate), or aromatic hydrocarbons (toluene).
  • Temperature: 50–150 °C, preferably 80–100 °C.
  • pH: Neutral to slightly basic, 7–12, preferably 8–9.
  • Reaction Time: 7–12 hours, optimally 8–9 hours.

In this step, the intermediate undergoes a ring-closure or condensation reaction with the ketone reagent under controlled pH and temperature to yield the final compound, 4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride.

Purification

  • The crude product is recrystallized from a mixture of alcohol and water.
  • Sodium hydroxide is added to clarify the solution.
  • Activated carbon is used for decolorization.
  • The solution is heated, acidified with hydrochloric acid to adjust pH, cooled, filtered, and dried to obtain high-purity product.

Summary Table of Preparation Conditions

Step Reaction Type Starting Material Reagents Solvent(s) Temperature (°C) pH Range Reaction Time (h) Yield (%) Notes
1 Guanidine-forming reaction 3-amino-4-methylbenzoic acid Cyanamide, HCl Primary isoamyl alcohol 50–100 1–5 1–24 ~60 Acidic conditions, intermediate formed
2 Condensation / ring-closure 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one Alcohols, ketones, esters, aromatics 50–150 (opt. 80–100) 7–12 (opt. 8–9) 7–12 High Controlled pH and temperature critical
3 Recrystallization and purification Crude product NaOH, activated carbon, HCl Alcohol/water mixture Ambient to heated Adjusted Several hours High Purification for high purity

Research and Industrial Relevance

  • The described preparation method offers a short synthetic route , simple operation , and environmentally friendly process .
  • The guanidine intermediate is stable and safe , suitable for large-scale industrial production .
  • The process yields a high purity product with good reproducibility and economic efficiency.
  • The method has been documented in patents and chemical literature, indicating its robustness and industrial applicability.

Chemical Reactions Analysis

Types of Reactions

4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Forms primary and secondary amines.

    Substitution: Results in various substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its biological activity, particularly in pharmaceutical research. It has been studied for its potential interactions with various biological targets, including:

  • Antimicrobial Activity :
    • Research indicates that 4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride may inhibit the growth of pathogens such as Mycobacterium tuberculosis. In vitro studies have shown promising results regarding its efficacy against this bacterium, with specific binding affinities to essential enzymes involved in bacterial biosynthesis .
  • Cancer Research :
    • Its potential as an anticancer agent is under investigation. The compound's ability to interact with specific receptors and enzymes may influence cancer cell proliferation and survival pathways. Preliminary studies suggest that it could serve as a lead compound for developing new anticancer therapies.
  • Drug Formulation :
    • The compound's solubility and stability make it a candidate for formulation in various drug delivery systems. Its properties allow for the development of effective oral or injectable medications that can target specific diseases.

Industrial Applications

  • Dyes and Pigments :
    • 4-[(Dimethylamino)iminomethyl] benzoic acid hydrochloride is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. It serves as a precursor in synthesizing azo dyes, which are widely used in textiles and printing industries.
  • Corrosion Inhibition :
    • The compound has been evaluated for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that derivatives of this compound can significantly reduce corrosion rates, making it valuable in industrial applications where metal protection is essential .

Case Studies

  • Inhibition of Mycobacterium tuberculosis :
    • A study published in PMC demonstrated that derivatives of 4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride exhibited significant inhibition against Mycobacterium tuberculosis. The study provided quantitative data on the minimum inhibitory concentrations (MIC), indicating the compound's potential as a therapeutic agent against tuberculosis .
  • Corrosion Studies :
    • Experimental evaluations have shown that formulations containing this compound effectively reduced corrosion rates in acidic media, making it suitable for applications in protective coatings and industrial processes where metal integrity is critical .

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride involves its interaction with cellular components:

    Molecular Targets: The compound binds to specific proteins and nucleic acids, facilitating their visualization.

    Pathways: It participates in pathways related to cellular staining and imaging, enhancing the contrast and visibility of target structures.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(Dimethylamino)iminomethyl] benzoic acid hydrochloride
  • Synonyms: N,N-Dimethyl-4-carboxybenzamidine hydrochloride
  • CAS RN : 210963-78-3
  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 228.68 g/mol .

Structural Features: The compound consists of a benzoic acid backbone substituted at the para position with a dimethylaminoiminomethyl group (–CH=N–N(CH₃)₂) and a hydrochloride salt.

Physicochemical Properties: Limited data are available from the provided evidence, but the hydrochloride salt form suggests high water solubility compared to neutral analogs. The amidine group may enhance binding to biological targets, such as enzymes or receptors .

The hydrochloride salt improves stability and bioavailability .

Comparison with Similar Compounds

p-(Dimethylamino)benzoic Acid

  • CAS RN : 619-84-1
  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.18 g/mol
  • Structure: Lacks the iminomethyl group and HCl salt; features a dimethylamino (–N(CH₃)₂) group para to the carboxylic acid.
  • Physical Properties : Melting point = 238–242°C; flash point = 170°C .
  • Applications: Used as a UV absorber in cosmetics and a precursor in organic synthesis.

4-(Dimethylamino)benzohydrazide

  • Structure : Contains a hydrazide (–CONHNH₂) group instead of the amidine and lacks the HCl salt.
  • Key Features : Strong hydrogen-bonding capacity due to the hydrazide moiety, as evidenced by its crystalline lattice energy (DFT calculations) .
  • Applications : Likely used in coordination chemistry or as an intermediate for heterocyclic compound synthesis. The hydrazide group may confer chelating properties, distinguishing it from the main compound’s amidine functionality .

DMAE p-Acetamidobenzoate (Deaner®)

  • CAS RN : 3635-74-3 (salt); 2811-31-6 (ester)
  • Molecular Formula: Ester: C₁₃H₁₈N₂O₃ (250.29 g/mol) Salt: C₉H₉NO₃·C₄H₁₁NO (270.33 g/mol)
  • Structure: Combines dimethylethanolamine (DMAE) with p-acetamidobenzoic acid via ester or salt linkages.
  • Applications : Neuroactive drug (e.g., Deaner®) with cholinergic effects. The ester/salt forms enhance blood-brain barrier penetration, unlike the main compound’s amidine-HCl structure, which may favor peripheral targets .

Comparative Data Table

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-[(Dimethylamino)iminomethyl] BA HCl 210963-78-3 C₁₀H₁₃ClN₂O₂ 228.68 Amidine, Carboxylic acid, HCl salt Enzyme inhibition, biochemical research
p-(Dimethylamino)benzoic Acid 619-84-1 C₉H₁₁NO₂ 165.18 Dimethylamino, Carboxylic acid UV absorbers, synthesis precursor
4-(Dimethylamino)benzohydrazide Not provided Likely C₈H₁₁N₃O ~165.2 (estimated) Hydrazide, Dimethylamino Coordination chemistry, heterocycles
DMAE p-Acetamidobenzoate (Deaner®) 3635-74-3 C₉H₉NO₃·C₄H₁₁NO 270.33 Ester/salt, Acetamido, DMAE Neuroactive drugs, cholinergic agents

Key Differences and Implications

Functional Groups: The main compound’s amidine group enables strong electrostatic interactions, making it suitable for enzyme inhibition. Hydrazides (e.g., 4-(dimethylamino)benzohydrazide) prioritize hydrogen bonding and metal chelation. DMAE esters/salts prioritize lipid solubility for CNS penetration.

Solubility and Bioavailability: The HCl salt in the main compound enhances water solubility, whereas neutral analogs (e.g., p-(dimethylamino)benzoic acid) require organic solvents. DMAE derivatives leverage ester/salt forms for improved pharmacokinetics.

Toxicity :

  • DMAE derivatives have documented neurotoxicological profiles , whereas amidine-HCl compounds may pose different risks (e.g., renal toxicity due to cationic charge).

Q & A

Q. What are the recommended synthetic routes for 4-[(dimethylamino)iminomethyl] benzoic acid HCl, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis may involve multi-step pathways, including:
  • Acylation/Chlorination : Use of SOCl₂ for activating carboxyl groups, as demonstrated in analogous benzoic acid derivatives (e.g., chlorination of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol with SOCl₂ ).

  • Catalytic Promotion : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can enhance imine or hydrazide formation, as shown in related hydrazide syntheses .

  • Optimization : Vary solvent polarity (e.g., isopropyl alcohol for crystallization ), temperature (e.g., 80–120°C for chlorination), and stoichiometry. Monitor purity via HPLC (>98% threshold ).

    • Data Table : Example Reaction Conditions from Analogous Studies
StepReagents/ConditionsYield/PurityReference
ChlorinationSOCl₂, reflux, 12 hmp 120°C (pure)
Ionic Liquid Catalysis[HMIm]BF₄, 80°C, 6 h~85% conversion

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as done for 4-(dimethylamino)benzohydrazide (CCDC 2032776) .
  • NMR Spectroscopy : Use ¹H/¹³C-NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, δ 2.51 ppm (CH₃) and 4.62 ppm (CH₂) in similar imidazole derivatives .
  • Thermal Analysis : Determine melting points (>300°C for benzoic acid analogs ) via DSC.

Q. What storage protocols ensure compound stability?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the iminomethyl group.
  • Moisture Control : Use desiccants (silica gel) for hygroscopic benzoic acid derivatives .
  • Light Sensitivity : Protect from UV exposure to avoid degradation of dimethylamino groups.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in hydrogen-bonding or lattice energy predictions?

  • Methodological Answer :
  • DFT Calculations : Compare theoretical vs. experimental lattice energies (e.g., for hydrogen-bonded networks in acyl hydrazides ). Adjust basis sets (B3LYP/6-31G*) to match crystallographic data.
  • Contradiction Resolution : If experimental NMR shifts conflict with predicted values, re-evaluate solvent effects or tautomeric equilibria using COSMO solvation models.

Q. What mechanistic insights explain the role of Brønsted acidic ionic liquids in synthesizing related benzoic acid derivatives?

  • Methodological Answer :
  • Mechanistic Probes : Conduct kinetic studies under varying [HMIm]BF₄ concentrations. Monitor intermediates via in-situ IR spectroscopy (e.g., carbonyl stretching at ~1700 cm⁻¹) .
  • Acid-Base Synergy : Ionic liquids act as dual acid catalysts and phase-transfer agents, stabilizing transition states in imine formation .

Q. How can researchers address discrepancies in melting points or spectral data across studies?

  • Methodological Answer :
  • Purity Verification : Re-crystallize samples using solvents like isopropyl alcohol and re-analyze via HPLC.
  • Polymorphism Screening : Perform X-ray diffraction on multiple batches to detect crystal form variations .
  • Spectral Calibration : Cross-reference NMR data with internal standards (e.g., TMS) and replicate conditions from prior studies (e.g., CDCl₃ vs. DMSO-d₆) .

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